molecular formula C14H10O5 B11966361 2-(2-Carboxyphenoxy)benzoic acid CAS No. 37424-29-6

2-(2-Carboxyphenoxy)benzoic acid

Cat. No.: B11966361
CAS No.: 37424-29-6
M. Wt: 258.23 g/mol
InChI Key: UOFDVLCOMURSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Carboxyphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids These compounds contain a benzene ring which bears at least one carboxyl group The structure of this compound includes two carboxyl groups attached to a benzene ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Carboxyphenoxy)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(2-Carboxyphenoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyphenoxy)benzoic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Carboxyphenoxy)benzoic acid is unique due to its specific arrangement of carboxyl groups and ether linkage, which confer distinct reactivity and interaction profiles. This makes it valuable in various research and industrial applications .

Properties

CAS No.

37424-29-6

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

2-(2-carboxyphenoxy)benzoic acid

InChI

InChI=1S/C14H10O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)

InChI Key

UOFDVLCOMURSTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.